REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([O:16][CH2:17][CH:18]([F:20])[F:19])[CH:3]=1>[Ni].C1COCC1>[NH2:1][C:2]1[C:12]([NH2:13])=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([O:16][CH2:17][CH:18]([F:19])[F:20])[CH:3]=1
|
Name
|
Example 59 ( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 4-amino-2-(2,2-difluoroethoxy)-5-nitrobenzoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)OCC)C=C1[N+](=O)[O-])OCC(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The sub-title compound was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OCC)C=C1N)OCC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |